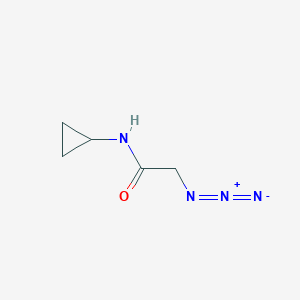

2-叠氮基-N-环丙基乙酰胺

描述

Synthesis Analysis

The synthesis of azido compounds, such as 2-azido-N-cyclopropylacetamide, often involves the use of sodium azide (NaN3) or lithium azide (LiN3) as the azide source . The preparation of azido modified nucleic acids by solid-phase synthesis can be problematic due to the inherent reactivity of P(III) species with azides . A novel convenient path has been presented toward 2′-azido RNA from readily accessible 2′-amino RNA through treatment with the diazotizing reagent fluorosulfuryl azide (FSO2N3) .Chemical Reactions Analysis

Azides are versatile bioorthogonal reporter moieties that are commonly used for site-specific labeling and functionalization of RNA to probe its biology . They participate in the “click reaction” between an azide and an alkyne and in Staudinger ligation .科学研究应用

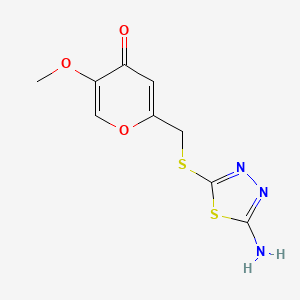

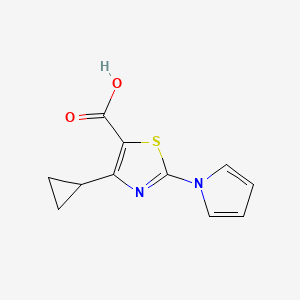

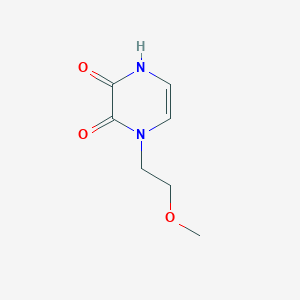

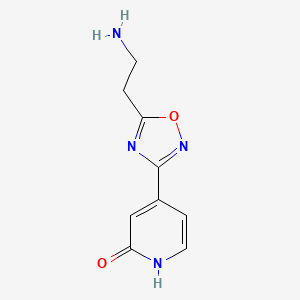

杂环的合成

叠氮化物,如“2-叠氮基-N-环丙基乙酰胺”,对于合成各种杂环至关重要,杂环是包含至少一个非碳原子的环状化合物。 这些杂环包括具有一个杂原子的五元环,例如吡咯,以及具有两个杂原子的五元环,例如吡唑、异恶唑、恶唑、噻唑、恶嗪和嘧啶 .

酶催化反应

该化合物可用于酶催化合成过程。 酶催化是一种可以提高化学反应效率和特异性的方法,包括叠氮化物的合成 .

生物正交化学

“2-叠氮基-N-环丙基乙酰胺”可能在生物正交化学中找到应用,生物正交化学涉及在活生物体内部发生的反应,而不会干扰天然生化过程。 该领域对糖生物学研究具有重大意义,包括糖类代谢工程、无创成像、糖组学研究和用于药物开发的病毒表面操作 .

安全和危害

Azides, including 2-azido-N-cyclopropylacetamide, are considered hazardous. Low molecular weight azides are considered especially hazardous and are avoided . Sodium azide poses a high explosion hazard when exposed to heat, rapidly decomposing to release nitrogen gas above the melting point (275 °C) .

未来方向

The synthetic ease of generating 2′-azido RNA will pave the way for biotechnological applications, in particular for siRNA technologies and for referencing the growing number of RNA metabolic labeling approaches that rely on 2′-azido nucleosides . The field of organic azides exploded with the discovery of Cu-catalyzed (3+2)-cycloadditions between organic azides and terminal alkynes .

作用机制

Target of Action

Compounds with azido groups are often used in bioconjugation and RNA interference . They can be used for site-specific labeling and functionalization of RNA to probe its biology .

Mode of Action

Azido-modified nucleosides have been explored as substrates for click chemistry and the metabolic labeling of DNA and RNA . They are also of interest as precursors for further synthetic elaboration and as therapeutic agents .

Biochemical Pathways

Azido compounds can affect various biochemical pathways. For instance, they can be used in the synthesis of a number of biologically important heterocyclic compounds .

Pharmacokinetics

Azido compounds are generally known for their wide variety of applications, including their potential to enhance nuclease resistance, prevent immune activation, decrease off-target effects, and improve pharmacokinetic and pharmacodynamic properties .

Result of Action

Azido compounds can produce synthetically useful intermediates such as α-amino ketones, α-azido-β-hydroxy ketones, and β-amino alcohols .

Action Environment

The action of azido compounds can be influenced by various factors, including the presence of other chemical groups, the ph of the environment, and the presence of enzymes that can interact with the azido group .

生化分析

Biochemical Properties

2-Azido-N-cyclopropylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with ribonucleotide reductases, which are crucial for DNA synthesis . The nature of these interactions often involves the formation of nitrogen-centered radicals, which can influence the activity of the enzymes and proteins involved .

Cellular Effects

The effects of 2-azido-N-cyclopropylacetamide on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 2-azido-N-cyclopropylacetamide can modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic flux . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

At the molecular level, 2-azido-N-cyclopropylacetamide exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of certain enzymes by forming stable complexes with them . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of 2-azido-N-cyclopropylacetamide can change over time in laboratory settings. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-azido-N-cyclopropylacetamide can degrade over time, leading to a decrease in its efficacy . Its initial effects on cellular processes can be significant, and long-term exposure may result in adaptive cellular responses.

Dosage Effects in Animal Models

The effects of 2-azido-N-cyclopropylacetamide vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. For instance, studies have shown that high doses of 2-azido-N-cyclopropylacetamide can cause significant changes in gene expression and cellular metabolism, leading to potential toxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

2-Azido-N-cyclopropylacetamide is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound can be metabolized by enzymes involved in nitrogen metabolism, leading to the formation of nitrogen-centered radicals . These radicals can further participate in other biochemical reactions, affecting overall metabolic processes.

Transport and Distribution

The transport and distribution of 2-azido-N-cyclopropylacetamide within cells and tissues are crucial for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation. Understanding these interactions is essential for determining the compound’s efficacy and potential side effects.

Subcellular Localization

The subcellular localization of 2-azido-N-cyclopropylacetamide can significantly impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biological effects.

属性

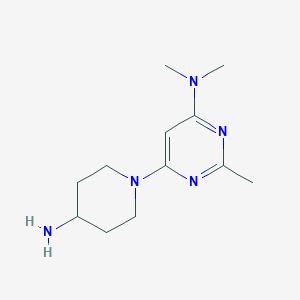

IUPAC Name |

2-azido-N-cyclopropylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c6-9-7-3-5(10)8-4-1-2-4/h4H,1-3H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEOAZUOIKDCJLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

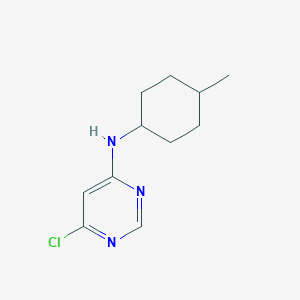

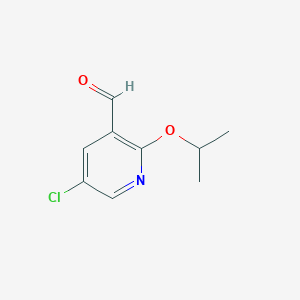

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

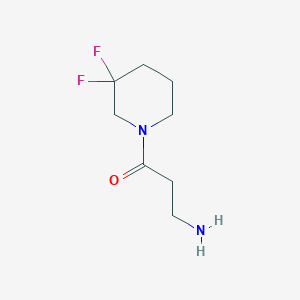

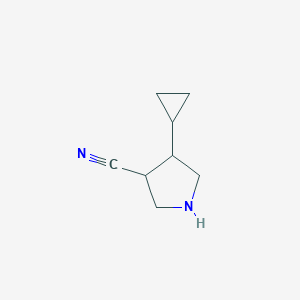

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Ethyl-2-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4-ol](/img/structure/B1488474.png)

![2-(2-aminoethyl)-8,9-dihydro-2H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-1(7H)-one](/img/structure/B1488486.png)

![6-Ethyl-4-hydroxypyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1488487.png)

![3-(azetidin-3-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1488488.png)

![6-(Cyclopropylmethyl)-7-oxo-6,7-dihydroisothiazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B1488491.png)